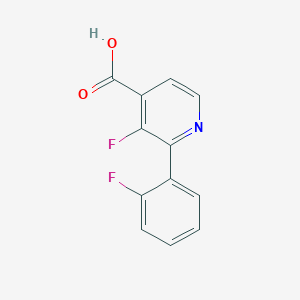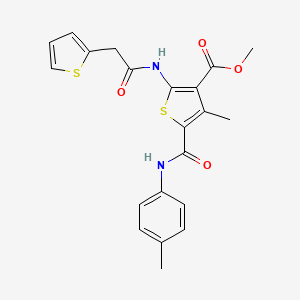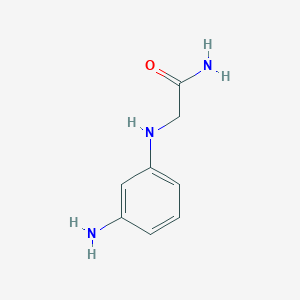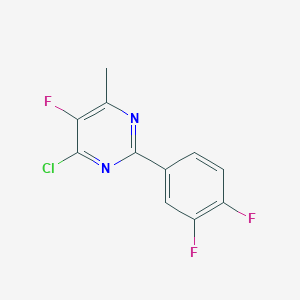
Tris(3-chloropropyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-chloropropyl) borate is an organoboron compound characterized by the presence of three 3-chloropropyl groups attached to a borate core
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other boron-containing compounds.
Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Borate esters with higher oxidation states.
Reduction: Reduced boron compounds.
Substitution: Substituted borate esters with different functional groups.
Scientific Research Applications
Tris(3-chloropropyl) borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron metabolism.
Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.
Comparison with Similar Compounds
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borane
- Tris(2-chloroethyl) borate
Comparison: Tris(3-chloropropyl) borate is unique due to its specific 3-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to other borate esters. For example, tris(trimethylsilyl) borate is primarily used in lithium-ion batteries, while tris(pentafluorophenyl) borane is known for its strong Lewis acidity and applications in catalysis. Tris(2-chloroethyl) borate, on the other hand, has different reactivity due to the presence of 2-chloroethyl groups.
Properties
CAS No. |
7150-61-0 |
|---|---|
Molecular Formula |
C9H18BCl3O3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tris(3-chloropropyl) borate |
InChI |
InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
InChI Key |
HVMKUXICPDJZGB-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCCl)(OCCCCl)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)




![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)






